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molecular formula C12H16O3 B8749318 Methyl 3-isopropoxy-4-methylbenzoate

Methyl 3-isopropoxy-4-methylbenzoate

Cat. No. B8749318
M. Wt: 208.25 g/mol
InChI Key: FZTVBLUGAOJMAK-UHFFFAOYSA-N
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Patent
US07786165B2

Procedure details

To a mixture of methyl 3-hydroxy-4-methylbenzoate (5.28 g, 31.8 mmol), potassium carbonate (6.59 g, 47.7 mmol) and N,N-dimethylformamide (50 mL) were added 2-bromopropane (3.58 mL, 38.2 mmol) and potassium iodide (0.53 g, 3.18 mmol) under stirring at room temperature, and the mixture was stirred at 80° C. for 7 hr. To the reaction mixture were added 2-bromopropane (1.79 mL, 19.1 mmol) and potassium iodide (0.27 g, 1.59 mmol), and the mixture was further stirred at 80° C. for 15 hr. The reaction mixture was allowed to cool, diluted with ethyl acetate, washed with water and saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=19/1-hexane/ethyl acetate=4/1) to give the title compound (6.3 g, yield 96%) as a colorless oil.
Quantity
5.28 g
Type
reactant
Reaction Step One
Quantity
6.59 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.58 mL
Type
reactant
Reaction Step Two
Quantity
0.53 g
Type
reactant
Reaction Step Two
Quantity
1.79 mL
Type
reactant
Reaction Step Three
Quantity
0.27 g
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
96%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[CH3:12])[C:5]([O:7][CH3:8])=[O:6].C(=O)([O-])[O-].[K+].[K+].Br[CH:20]([CH3:22])[CH3:21].[I-].[K+]>C(OCC)(=O)C.[I-].[K+].CN(C)C=O>[CH:20]([O:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[CH3:12])[C:5]([O:7][CH3:8])=[O:6])([CH3:22])[CH3:21] |f:1.2.3,5.6,8.9|

Inputs

Step One
Name
Quantity
5.28 g
Type
reactant
Smiles
OC=1C=C(C(=O)OC)C=CC1C
Name
Quantity
6.59 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
3.58 mL
Type
reactant
Smiles
BrC(C)C
Name
Quantity
0.53 g
Type
reactant
Smiles
[I-].[K+]
Step Three
Name
Quantity
1.79 mL
Type
reactant
Smiles
BrC(C)C
Name
Quantity
0.27 g
Type
catalyst
Smiles
[I-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at 80° C. for 7 hr
Duration
7 h
STIRRING
Type
STIRRING
Details
the mixture was further stirred at 80° C. for 15 hr
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
WASH
Type
WASH
Details
washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane/ethyl acetate=19/1-hexane/ethyl acetate=4/1)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)OC=1C=C(C(=O)OC)C=CC1C
Measurements
Type Value Analysis
AMOUNT: MASS 6.3 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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